molecular formula C26H50N2O4 B15179294 2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate CAS No. 94006-15-2

2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate

Katalognummer: B15179294
CAS-Nummer: 94006-15-2
Molekulargewicht: 454.7 g/mol
InChI-Schlüssel: ZETWKPQKSLCTBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate is a complex organic compound with the molecular formula C26H49N2O4. It is known for its unique chemical structure, which includes an acetyl group, a stearoylamino group, and an ethylacetate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate typically involves multiple steps. One common method includes the acetylation of 2-(stearoylamino)ethylamine followed by the esterification with acetic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production costs while maintaining the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

94006-15-2

Molekularformel

C26H50N2O4

Molekulargewicht

454.7 g/mol

IUPAC-Name

2-[acetyl-[2-(octadecanoylamino)ethyl]amino]butanoic acid

InChI

InChI=1S/C26H50N2O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(30)27-21-22-28(23(3)29)24(5-2)26(31)32/h24H,4-22H2,1-3H3,(H,27,30)(H,31,32)

InChI-Schlüssel

ZETWKPQKSLCTBJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(C(CC)C(=O)O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.